molecular formula C8H8BrFO B2720695 2-(Bromomethyl)-1-fluoro-4-methoxybenzene CAS No. 91319-42-5

2-(Bromomethyl)-1-fluoro-4-methoxybenzene

Cat. No. B2720695
CAS RN: 91319-42-5
M. Wt: 219.053
InChI Key: RVKBNYVMMMWWOA-UHFFFAOYSA-N
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Description

The description of a chemical compound includes its molecular formula, structure, and other identifiers such as CAS number, IUPAC name, etc. It also includes the compound’s appearance, odor, and other physical characteristics .


Synthesis Analysis

This involves understanding the methods used to synthesize the compound. It includes the starting materials, reaction conditions, catalysts, and the overall reaction mechanism .


Molecular Structure Analysis

This involves understanding the arrangement of atoms in the molecule. Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes understanding the reaction conditions, products, and the mechanism of the reaction .


Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, density, refractive index, etc .

Scientific Research Applications

1. Lithium-Ion Batteries

2-(Bromomethyl)-1-fluoro-4-methoxybenzene, under the name 4-bromo-2-fluoromethoxybenzene (BFMB), has been utilized as a novel bi-functional electrolyte additive in lithium-ion batteries. Research indicates that BFMB can electrochemically polymerize to form a protective polymer film at high voltages, providing overcharge protection and enhancing the thermal stability and safety of lithium-ion batteries without impacting their normal cycle performance (Zhang Qian-y, 2014).

2. Polymer Solar Cells

In polymer solar cells, a derivative of 2-(Bromomethyl)-1-fluoro-4-methoxybenzene has been used as a functional group addition to improve photovoltaic performance. Specifically, the addition of 3,4-bis(bromomethyl) methoxybenzene to [6,6]-phenyl-C61-butyric acid methyl ester (PCBM) resulted in a compound that displayed a higher power conversion efficiency and improved electrical characteristics in polymer solar cells compared to standard PCBM (Bo Jin et al., 2016).

3. Synthesis of Chemical Compounds

The compound has been a key precursor in various synthetic pathways. For instance, the synthesis of 1,2-bis(bromomethyl)-4-fluorobenzene was achieved through a series of reactions starting from 3,4-dimethylbenzenamine, demonstrating its utility in the preparation of complex chemical structures (Guo Zhi-an, 2009).

Safety And Hazards

This involves understanding the risks associated with handling and using the compound. It includes toxicity information, safety precautions, and first-aid measures .

Future Directions

This involves understanding the potential applications and areas of future research for the compound .

properties

IUPAC Name

2-(bromomethyl)-1-fluoro-4-methoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrFO/c1-11-7-2-3-8(10)6(4-7)5-9/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVKBNYVMMMWWOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)F)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Bromomethyl)-1-fluoro-4-methoxybenzene

Synthesis routes and methods

Procedure details

To a solution of 1-fluoro-4-methoxy-2-methylbenzene (2.0 g, 14.29 mmol) in CCl4, NBS (2.55 g, 14.29 mmol) and PhCO3H (80 mg) were added. The reaction mixture was heated at reflux for 2 h, cooled to room temperature, and the solid was filtered off. The filtrate was concentrated, and the residue was purified by silica gel column chromatography (eluting with PE/EA=20/1) to give the target compound (3.0 g) as an oil. 1H NMR (CDCl3): δ 6.97-6.83 (m, 3H), 4.48 (s, 2H), 3.78 (s, 3H).
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
2.55 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

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